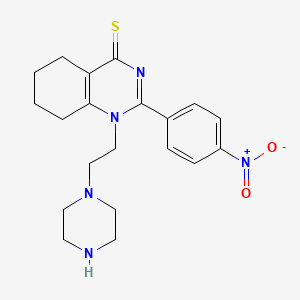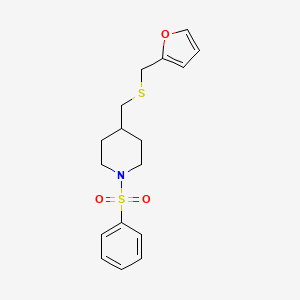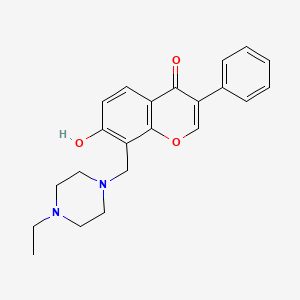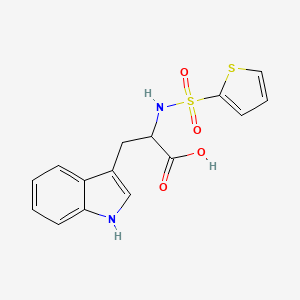
N-(2-thienylsulfonyl)tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-thienylsulfonyl)tryptophan is a chemical compound with the molecular formula C15H14N2O4S2 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
N-(2-thienylsulfonyl)tryptophan has a molecular weight of 350.41. The specific molecular structure is not provided in the searched resources.Wissenschaftliche Forschungsanwendungen
Late-stage Peptide Modification and Macrocyclization
“N-(2-thienylsulfonyl)tryptophan” can be used in late-stage peptide modification and macrocyclization . This process is enabled by tertiary amine catalyzed tryptophan allylation . The method proceeds under mild conditions and demonstrates an extremely broad scope of Trp-containing peptides and Morita–Baylis–Hillman (MBH) carbonates . This allows for the preparation of a series of peptide conjugates and cyclic peptides .
Bioconjugation
The modified peptides can be further conjugated with other biomolecules at Trp . This provides a new handle for bioconjugation . This process can potentially endow peptides with significant bioactivity and physicochemical properties, providing novel opportunities for peptide pharmaceutical studies .
Synthesis of Fluorescent Nanoparticles
“N-(2-thienylsulfonyl)tryptophan” can be used in the synthesis of fluorescent nanoparticles . Tryptophan-enriched tryptone can be efficiently self-assembled and coordinated with Zn(II) metal ions to produce fluorescent nanoparticles . These nanoparticles present a red shift in emission spectra from 270 to 470 nm wavelength .
Bioimaging
The fluorescent nanoparticles synthesized using “N-(2-thienylsulfonyl)tryptophan” are intrinsically fluorescent and suitable for bioimaging . They can be transferred into the intracellular space of U2OS and HeLa cell lines . This opens up new possibilities for applications in medical sciences from diagnostics to clinical trials .
Biological Diagnostics and Target-based Drug Monitoring
“N-(2-thienylsulfonyl)tryptophan” can be used in biological diagnostics and target-based drug monitoring applications . The intrinsic fluorescence emission peak of tryptone can be shifted from ultraviolet (270 nm) to the visible wavelength (470 nm) when coordinated with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent . This enhances the fluorescence signals of the nanoparticles directly and in the cellular environment .
Medicinal Chemistry
“N-(2-thienylsulfonyl)tryptophan” can be used in medicinal chemistry . Installing BN bond into biomolecules can lead to broader applications . Biological application of BN arenes has shown effectiveness especially in medicinal chemistry .
Safety and Hazards
Wirkmechanismus
Target of Action
N-(2-thienylsulfonyl)tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan is known to undergo extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . The primary targets of N-(2-thienylsulfonyl)tryptophan are likely to be similar to those of tryptophan, including enzymes involved in its metabolism, metabolites themselves, or their receptors .
Mode of Action
Tryptophan is metabolized via three pathways: the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . N-(2-thienylsulfonyl)tryptophan may interact with these pathways, influencing the production of bioactive molecules and their subsequent effects on the body .
Biochemical Pathways
N-(2-thienylsulfonyl)tryptophan likely affects the same biochemical pathways as tryptophan. These include the indole, kynurenine, and serotonin pathways . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target . Therefore, N-(2-thienylsulfonyl)tryptophan may have potential therapeutic applications by influencing these pathways.
Pharmacokinetics
Tryptophan is metabolized via several pathways, with key enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenases (IDO1/IDO2) playing crucial roles . The ADME properties of N-(2-thienylsulfonyl)tryptophan and their impact on bioavailability would need further investigation.
Result of Action
Given its structural similarity to tryptophan, it may influence the production of bioactive molecules and their subsequent effects on the body .
Action Environment
The action, efficacy, and stability of N-(2-thienylsulfonyl)tryptophan may be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Therefore, similar environmental factors may also influence the action of N-(2-thienylsulfonyl)tryptophan.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-(thiophen-2-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-15(19)13(17-23(20,21)14-6-3-7-22-14)8-10-9-16-12-5-2-1-4-11(10)12/h1-7,9,13,16-17H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPJHLXTIUNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

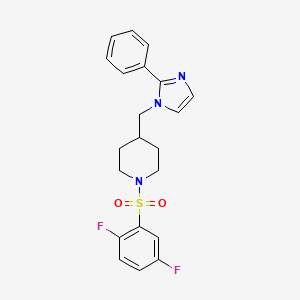
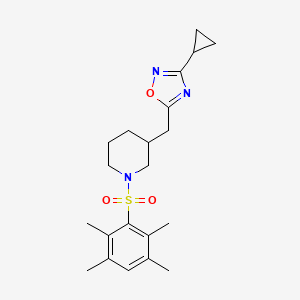
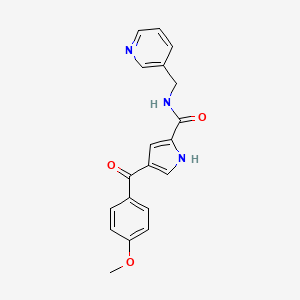
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)


![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)
![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)
![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2607159.png)
